3-Cyano-6-hydroxy-3'-(trifluoromethoxy)biphenyl

Description

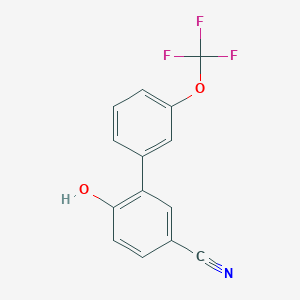

3-Cyano-6-hydroxy-3'-(trifluoromethoxy)biphenyl is a biphenyl derivative characterized by three distinct functional groups: a cyano group (-CN) at position 3, a hydroxyl group (-OH) at position 6 on one benzene ring, and a trifluoromethoxy group (-OCF₃) at position 3' on the adjacent ring.

Properties

IUPAC Name |

4-hydroxy-3-[3-(trifluoromethoxy)phenyl]benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F3NO2/c15-14(16,17)20-11-3-1-2-10(7-11)12-6-9(8-18)4-5-13(12)19/h1-7,19H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWURHPVQJMVBDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)C2=C(C=CC(=C2)C#N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-6-hydroxy-3’-(trifluoromethoxy)biphenyl typically involves multiple steps, including the introduction of the cyano, hydroxy, and trifluoromethoxy groups onto the biphenyl core. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the concentration of reactants. The use of advanced purification techniques such as chromatography and recrystallization is also common to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-Cyano-6-hydroxy-3’-(trifluoromethoxy)biphenyl can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The cyano group can be reduced to an amine group.

Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the cyano group may produce an amine.

Scientific Research Applications

3-Cyano-6-hydroxy-3’-(trifluoromethoxy)biphenyl has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

Biology: The compound’s unique functional groups make it a valuable tool in studying biological processes and interactions.

Mechanism of Action

The mechanism by which 3-Cyano-6-hydroxy-3’-(trifluoromethoxy)biphenyl exerts its effects depends on its interaction with molecular targets and pathways. The cyano group can act as an electron-withdrawing group, influencing the compound’s reactivity and interactions with other molecules. The hydroxy group can form hydrogen bonds, affecting the compound’s solubility and binding properties. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Properties of Compared Compounds

†Calculated based on molecular formula.

Functional Group Analysis

Trifluoromethoxy Group (-OCF₃): Present in both the target compound and the morpholine-phosphate derivative . This group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs. However, in the morpholine-phosphate compound, its presence is combined with a bulky phosphate group, which may reduce membrane permeability compared to the simpler biphenyl structure of the target compound.

Cyano vs. In contrast, the -CHO group in 3-(3-fluoro-6-methoxyphenyl)benzaldehyde is reactive and prone to oxidation, limiting its stability in biological environments.

Hydroxyl vs. Methoxy Groups :

- The -OH group in the target compound introduces hydrogen-bonding capacity, enhancing solubility in polar solvents. Conversely, the -OCH₃ group in is less polar but improves lipophilicity and may extend half-life in vivo.

Physicochemical Properties

Density and Boiling Point :

The aldehyde-containing compound has a predicted density of 1.183 g/cm³ and boiling point of 343.7°C, reflecting moderate polarity. The target compound’s density and boiling point are likely higher due to the -CN and -OCF₃ groups, though experimental data are unavailable.Solubility : The hydroxyl group in the target compound suggests better aqueous solubility than the morpholine-phosphate derivative , which has a large, hydrophobic structure.

Biological Activity

3-Cyano-6-hydroxy-3'-(trifluoromethoxy)biphenyl is a compound of interest due to its potential biological activities. This article delves into its mechanisms of action, biochemical properties, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of this compound includes a biphenyl backbone with a cyano group, a hydroxyl group, and a trifluoromethoxy substituent. These functional groups contribute to its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The trifluoromethoxy group enhances lipophilicity, allowing for better membrane permeability and interaction with cellular targets.

Enzyme Interaction

Research indicates that this compound may inhibit specific protein kinases involved in cell growth and differentiation. Protein kinases are critical in signaling pathways that regulate cellular functions, including proliferation and apoptosis. Inhibiting these kinases can lead to significant effects on cancer cell growth and survival .

Biological Activities

The compound exhibits several notable biological activities:

- Antitumor Activity : Studies have shown that this compound can inhibit tumor growth in various cancer models by modulating pathways involved in cell cycle regulation and apoptosis.

- Antioxidant Properties : The presence of the hydroxyl group may contribute to its antioxidant activity, helping to neutralize free radicals and reduce oxidative stress within cells.

- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties, suggesting that this biphenyl derivative may also modulate inflammatory responses through the inhibition of pro-inflammatory cytokines .

Case Studies

Several studies have investigated the biological effects of this compound:

- In Vitro Studies : In cell culture experiments, the compound was shown to reduce cell viability in cancer cell lines by inducing apoptosis. The mechanism involved the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

- In Vivo Studies : Animal model studies indicated that administration of the compound led to a significant reduction in tumor size compared to control groups. The observed effects were dose-dependent, with higher doses correlating with greater antitumor efficacy.

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.